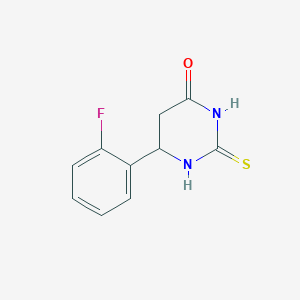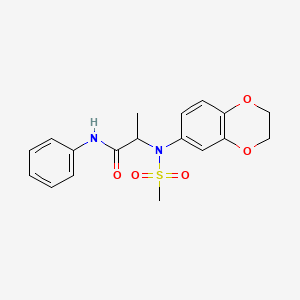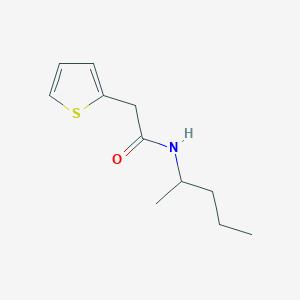
6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone, also known as FPyU, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones and is characterized by its unique molecular structure, which consists of a pyrimidine ring fused with a thioxo group and a phenyl ring with a fluorine atom attached to it. In
作用機序
The mechanism of action of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is not yet fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific cellular targets, such as enzymes and receptors. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. Additionally, it has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
実験室実験の利点と制限
One of the advantages of using 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Additionally, its unique molecular structure makes it a promising candidate for the development of new therapeutic agents. However, one limitation of using 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is its relatively limited stability, which may affect its biological activity over time.
将来の方向性
There are several future directions for the research on 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone. One potential area of focus is the development of new therapeutic agents based on the molecular structure of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone. Additionally, further studies are needed to fully understand the mechanism of action of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone and its potential use in the treatment of various diseases. Finally, the development of new synthesis methods for 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone may also be an area of interest for future research.
Conclusion:
In conclusion, 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is a heterocyclic compound with a unique molecular structure that has gained significant attention in the field of medicinal chemistry. Its potential therapeutic applications, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties, make it a promising candidate for the development of new therapeutic agents. Although its mechanism of action is not yet fully understood, further research may provide valuable insights into its biological activity and potential use in the treatment of various diseases.
合成法
The synthesis of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone involves the reaction of 2-aminopyrimidine with carbon disulfide and sodium hydroxide in the presence of 2-fluorobenzaldehyde. The reaction leads to the formation of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone as a white solid with a high yield.
科学的研究の応用
6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been the subject of extensive research due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
特性
IUPAC Name |
6-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLANFBGZJGOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)NC1=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6045247.png)
![N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6045251.png)
![4,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyrimidinone hydrochloride](/img/structure/B6045252.png)

![4-(6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6045262.png)
![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6045268.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6045282.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6045287.png)
![N-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045296.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B6045297.png)

![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6045321.png)
